molecular formula C9H20 B072125 2,2,3,4-Tetramethylpentane CAS No. 1186-53-4

2,2,3,4-Tetramethylpentane

Cat. No.: B072125
CAS No.: 1186-53-4
M. Wt: 128.25 g/mol
InChI Key: VZFMYOCAEQDWDY-UHFFFAOYSA-N
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Description

2,2,3,4-Tetramethylpentane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and is one of the isomers of nonane. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. It is a colorless liquid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,3,4-Tetramethylpentane can be achieved through several synthetic routes. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, this compound is produced through catalytic cracking and alkylation processes. The feedstock, usually a mixture of hydrocarbons, is subjected to high temperatures and pressures in the presence of a catalyst to produce the desired compound. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4-Tetramethylpentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it to simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives such as 2,2,3,4-tetramethylpentyl chloride or bromide.

Scientific Research Applications

2,2,3,4-Tetramethylpentane has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving lipid membranes and hydrophobic interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

The mechanism of action of 2,2,3,4-Tetramethylpentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: Another isomer of nonane with three methyl groups attached to the pentane backbone.

    2,3,4-Trimethylpentane: Similar structure but with different methyl group positioning.

Uniqueness

2,2,3,4-Tetramethylpentane is unique due to its four methyl groups, which provide distinct steric and electronic properties compared to other isomers. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

2,2,3,4-tetramethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFMYOCAEQDWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870854
Record name pentane, 2,2,3,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

133.00 °C. @ 760.00 mm Hg
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1186-53-4
Record name 2,2,3,4-Tetramethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2,2,3,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pentane, 2,2,3,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-121.0 °C
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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